molecular formula C5H8F4O B1370730 1-(1,1,2,2-Tetrafluoroethoxy)propane CAS No. 380-48-3

1-(1,1,2,2-Tetrafluoroethoxy)propane

Cat. No. B1370730
CAS RN: 380-48-3
M. Wt: 160.11 g/mol
InChI Key: DEYAWNMYIUDQER-UHFFFAOYSA-N
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Description

“1-(1,1,2,2-Tetrafluoroethoxy)propane” is a chemical compound with the molecular formula C5H8F4O . It is also known by other names such as “1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether” and "1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether" .


Molecular Structure Analysis

The molecular structure of “1-(1,1,2,2-Tetrafluoroethoxy)propane” can be represented by the InChI string: InChI=1S/C5H4F8O/c6-2(7)4(10,11)1-14-5(12,13)3(8)9/h2-3H,1H2 . The compound has a molecular weight of 232.07 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(1,1,2,2-Tetrafluoroethoxy)propane” are not available, it’s known that similar fluorinated ethers are used as co-solvents in lithium-ion batteries .


Physical And Chemical Properties Analysis

“1-(1,1,2,2-Tetrafluoroethoxy)propane” has a molecular weight of 160.11000, a density of 1.1278, and a boiling point of 74ºC . Its molecular formula is C5H8F4O .

Scientific Research Applications

Safe Electrolytes for Lithium-Ion Batteries

A study by Liu et al. (2016) introduced mixtures including 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether as safe electrolytes for lithium-ion batteries. These electrolytes showed high safety and better wettability to separators and electrodes compared to conventional electrolytes. They also exhibited better rate and cycle performances, indicating potential for practical application in battery technology.

Gas and Vapor Transport Properties

Research by Pinnau and Toy (1996) explored the gas and vapor transport properties of amorphous perfluorinated copolymer membranes based on 2,2-bistrifluoromethyl-4,5-difluoro-1,3-dioxole/tetrafluoroethylene. These membranes showed high permeability for various gases and were easily plasticized, suggesting applications in selective gas separation technologies.

Catalyst for Chemical Reactions

In a study by Takahashi et al. (2008), 1,1,3,3-Tetrakis(trifluoromethanesulfonyl)propane was found to be an effective Brønsted acid catalyst for the Mukaiyama-Michael reaction. This catalyst allowed for excellent yield construction of quaternary carbon centers, indicating its utility in complex organic synthesis.

Enhancing Electrochemical Performance of Batteries

Yan et al. (2014) studied the compatibility of graphite with 1,3-(1,1,2,2-tetrafluoroethoxy)propane and fluoroethylene carbonate as cosolvents in lithium-ion batteries. Their research, found here, revealed that these cosolvents contributed to superior cycling performance and rate ability in lithium-ion batteries.

Synthesis of Potent Cholesteryl Ester Transfer Protein Inhibitors

Li et al. (2010) conducted a study where they synthesized a potent cholesteryl ester transfer protein (CETP) inhibitor using a compound similar to 1-(1,1,2,2-tetrafluoroethoxy)propane. The process, detailed here, achieved high yields and excellent purities, indicating its potential in pharmaceutical applications.

Improvement in Gas-phase Decomposition Processes

Pola (1988) investigated the gas-phase decomposition of a related compound, 1-trifluoromethoxy-1,1,2,2-tetrafluoro-2-iodoethane. The study, accessible here, focused on the fragmentation pattern and rearrangement of radicals, contributing to our understanding of chemical decomposition processes in the gas phase.

Analysis of Rotational Isomerism

Cavalli and Abraham (1970) analyzed the rotational isomerism of 1,1,2,2-tetrafluoroethane, providing insights into the molecular structure and behavior of such compounds. Their findings, available here, are crucial for understanding molecular dynamics and interactions in various chemical contexts.

Safety And Hazards

When handling “1-(1,1,2,2-Tetrafluoroethoxy)propane”, it’s important to avoid all personal contact, including inhalation. Protective clothing should be worn when there’s a risk of exposure. The compound should be used in a well-ventilated area and contact with moisture should be avoided .

Future Directions

Fluorinated ethers like “1-(1,1,2,2-Tetrafluoroethoxy)propane” are being explored for their potential use in lithium-ion batteries. They could improve the low-temperature performance of these batteries .

properties

IUPAC Name

1-(1,1,2,2-tetrafluoroethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F4O/c1-2-3-10-5(8,9)4(6)7/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYAWNMYIUDQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621423
Record name 1-(1,1,2,2-Tetrafluoroethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1,2,2-Tetrafluoroethoxy)propane

CAS RN

380-48-3
Record name 1-(1,1,2,2-Tetrafluoroethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propyl 1,1,2,2-tetrafluoroethyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
CC Su, M He, R Amine, K Amine - Angewandte Chemie, 2019 - Wiley Online Library
Hydrofluoroethers (HFEs) have been adopted widely as electrolyte cosolvents for battery systems because of their unique low solvating behavior. The electrolyte is currently utilized in …
Number of citations: 40 onlinelibrary.wiley.com
N Nakazawa, M Kawamura, A Sekiya… - Transactions of the …, 2012 - ui.adsabs.harvard.edu
The liquid density of CFC and HCFC alternatives is an important property which is necessary in designing the heat exchange system of a refrigerating equipment. Seven fluorinated …
Number of citations: 1 ui.adsabs.harvard.edu
DY Kim, MS Park, Y Lim, YS Kang, JH Park… - Journal of Power …, 2015 - Elsevier
A fundamental understanding of the anodic stabilities of electrolytes is important for the development of advanced high-voltage electrolytes. In this study, we calculated and …
Number of citations: 26 www.sciencedirect.com
R Atwi, NN Rajput - Patterns, 2023 - cell.com
Practical realization of lithium-sulfur batteries requires designing optimal electrolytes with controlled dissolution of polysulfides, high ionic conductivity, and low viscosity. Computational …
Number of citations: 0 www.cell.com
C Zhao, K Amine, GL Xu - Accounts of Chemical Research, 2023 - ACS Publications
Conspectus Lithium–sulfur (Li–S) batteries are promising for automotive applications due to their high theoretical energy density (2600 Wh/kg). In addition, the natural abundance of …
Number of citations: 3 pubs.acs.org
B Chen - 2023 - prism.ucalgary.ca
Due to the escalating energy demands in contemporary society, lithium-ion batteries (LIBs) have garnered significant attention as high-energy storage devices. LIBs exhibit a seemingly …
Number of citations: 2 prism.ucalgary.ca
中沢宣明, 河村光隆, 関屋章, 大竹勝人… - 日本冷凍空調学会 …, 2001 - jstage.jst.go.jp
The liquid density of CFC and HCFC alternatives is an important property which is necessary in designing the heat exchange system of a refrigerating equipment. Seven fluorinated …
Number of citations: 6 www.jstage.jst.go.jp

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